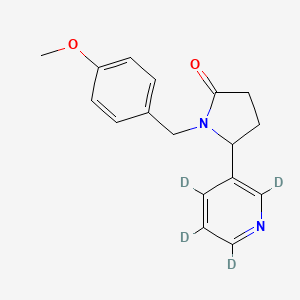

N-(4-Methoxybenzyl)cotinine-d4

Description

Significance of Stable Isotope Labeled Compounds in Chemical and Biological Research

Stable isotope labeled compounds are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope of that element. moravek.comalliedmarketresearch.com Common isotopes used for this purpose include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.comlucerna-chem.ch This subtle atomic substitution creates a molecule with a slightly different mass but with chemical and biological properties that are nearly identical to its unlabeled counterpart. moravek.comlucerna-chem.ch This unique characteristic makes them invaluable tools for a wide array of research applications. symeres.com

The primary advantage of using stable isotope-labeled compounds lies in their ability to act as tracers and internal standards in sophisticated analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comscioninstruments.com In quantitative analysis, these labeled compounds are added to a sample in a known amount to serve as an internal standard. scioninstruments.com Because the labeled standard behaves almost identically to the unlabeled analyte of interest during sample preparation, chromatography, and ionization in the mass spectrometer, it can effectively compensate for variations and errors that might occur during the analytical process. scioninstruments.comscioninstruments.com This leads to significantly improved precision and accuracy in the quantification of the target analyte. clearsynth.com

Stable isotope labeling is instrumental in various fields:

Drug Metabolism and Pharmacokinetics (DMPK): Researchers use labeled compounds to trace the metabolic fate of drugs within an organism, helping to identify metabolites and understand absorption, distribution, metabolism, and excretion (ADME) profiles. moravek.comsymeres.com

Proteomics and Metabolomics: Isotope labeling enables the quantitative analysis of proteins and metabolites, providing insights into complex biological systems and disease states. lucerna-chem.ch

Environmental Science: Labeled compounds are used to track pollutants in the environment and study their degradation pathways. moravek.comclearsynth.com

Mechanistic and Kinetic Studies: The kinetic isotope effect, a change in the rate of a chemical reaction upon substitution of an isotope, can be exploited using deuterium-labeled compounds to elucidate reaction mechanisms. symeres.com

Contextualization of Cotinine (B1669453) and its Derivatives in Analytical and Metabolic Studies

Cotinine is the primary metabolite of nicotine (B1678760) in humans, with approximately 70-80% of nicotine being converted to this compound. mdpi.comnih.gov This conversion is primarily mediated by the cytochrome P450 enzyme CYP2A6. mdpi.comnih.gov Due to its longer half-life (around 16-20 hours) compared to nicotine (about 2 hours), cotinine is considered a reliable biomarker for assessing tobacco use and exposure to secondhand smoke. mdpi.comnih.gov

The analysis of cotinine and its own metabolites, such as trans-3'-hydroxycotinine, in biological fluids like urine, plasma, and saliva is a cornerstone of smoking-related research and clinical diagnostics. mdpi.comnih.govresearchgate.net Accurate quantification of these compounds is crucial for:

Validating smoking cessation in clinical trials. nih.gov

Understanding individual variations in nicotine metabolism, which can be influenced by genetic factors, age, and sex. nih.govmdpi.com

Assessing the exposure of non-smokers to environmental tobacco smoke.

Studying the potential neurological effects of nicotine and its metabolites. mdpi.com

Given the complexity of biological samples (matrices), the use of internal standards is essential to achieve accurate and reliable measurements of cotinine and its derivatives. cerilliant.comlcms.cz

Specific Role of N-(4-Methoxybenzyl)cotinine-d4 as a Research Compound

This compound is a deuterated derivative of cotinine, specifically designed for use as an internal standard in analytical research. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling gives it a higher mass than its unlabeled counterpart, allowing it to be distinguished by a mass spectrometer. nih.govcaymanchem.com

The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the analysis of cotinine or related compounds. lcms.czcerilliant.comcerilliant.com When analyzing a biological sample for cotinine, a known quantity of this compound is added at an early stage of the sample preparation. scioninstruments.com Both the analyte (cotinine) and the internal standard (this compound) will experience similar losses during extraction and potential variations in instrument response. scioninstruments.com By measuring the ratio of the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved. scioninstruments.com

The structural modification of adding a 4-methoxybenzyl group, in addition to the deuterium labeling, further ensures that the internal standard has a distinct mass-to-charge ratio, preventing any potential interference with the analyte of interest or other naturally occurring substances in the sample.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-21-15-6-4-13(5-7-15)12-19-16(8-9-17(19)20)14-3-2-10-18-11-14/h2-7,10-11,16H,8-9,12H2,1H3/i2D,3D,10D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFMKQDDUPKIII-LHOGTDFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(CCC2=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCC(=O)N2CC3=CC=C(C=C3)OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662077 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-5-[(~2~H_4_)pyridin-3-yl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-59-8 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-5-[(~2~H_4_)pyridin-3-yl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Methodologies and Applications

Quantitative Analysis using Mass Spectrometry

Mass spectrometry (MS) stands as the definitive technique for the quantification of a vast array of molecules due to its superior specificity and sensitivity. nih.gov When coupled with chromatographic separation, it provides a powerful platform for analyzing complex biological and environmental samples. In this context, isotopically labeled internal standards are critical for achieving high-quality quantitative data.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), a deuterated compound like N-(4-Methoxybenzyl)cotinine-d4 serves as an ideal internal standard (IS). Its purpose is to co-elute with the non-labeled analyte of interest and exhibit similar ionization efficiency, thereby compensating for variations in extraction recovery, matrix effects, and instrument performance.

The use of deuterated standards is a well-established practice. For instance, in the analysis of nicotine (B1678760) and its metabolites, stable-labeled internal standards such as nicotine-d4 (B602509) and cotinine-d3 are routinely employed. cerilliant.comcerilliant.com In a method developed for analyzing nicotine in plasma, hair, and brain tissue, nicotine-d4 was added to all samples and standards to ensure accurate quantification. nih.gov Similarly, for the measurement of urinary cotinine (B1669453), a major nicotine metabolite, cotinine-d3 is the preferred internal standard. nih.gov The standard is added to the sample at a known concentration, and the ratio of the analyte's response to the internal standard's response is used to construct the calibration curve and determine the analyte's concentration in unknown samples. thermofisher.com This ratiometric approach significantly improves the precision and accuracy of the results.

Table 1: Examples of Deuterated Internal Standards in LC-MS/MS Analysis

| Analyte | Internal Standard | Matrix | Key Findings |

|---|---|---|---|

| Nicotine | Nicotine-d4 | Plasma, Hair, Brain | LLOQ of 48 pg/mL for hair and brain; 770 pg/mL for plasma. nih.gov |

| Cotinine | Cotinine-d3 | Urine | Linear up to 1000 µg/L; LLOQ of 2.5 µg/L. nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique where deuterated internal standards are crucial for accurate quantification. A compound such as this compound would be suitable for GC-MS analysis if it possesses sufficient volatility and thermal stability. The internal standard is added to the sample before extraction and analysis, correcting for any variability in these steps. nih.gov

GC-MS methods have been successfully developed for the determination of nicotine and cotinine in various biological samples. In one such method for analyzing urine, cotinine-d3 was used as the internal standard to quantify cotinine levels in active and passive smokers. unesp.br Another study aimed at determining nicotine and cotinine in urine used nicotine-d4 and cotinine-d3 as internal standards, achieving a limit of quantification (LOQ) of 0.5 ng/mL for both analytes. nih.gov The analysis is often performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect specific ions characteristic of the analyte and the internal standard, thereby enhancing sensitivity and selectivity. nih.govnih.gov

Table 2: GC-MS Method Parameters for Cotinine Analysis

| Parameter | Finding |

|---|---|

| Internal Standard | Cotinine-d3 unesp.brnih.gov |

| Extraction | Liquid-Liquid Extraction with MTBE:dichloromethane (B109758):ethyl acetate (B1210297) unesp.br or dichloromethane nih.gov |

| Linearity Range | 100 - 5000 ng/mL unesp.br or 0.5 - 50 ng/mL nih.gov |

| Limit of Quantification (LOQ) | 100 ng/mL unesp.br or 0.5 ng/mL nih.gov |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass error of less than 5 ppm. mdpi.com This capability is invaluable for confirming the elemental composition of an analyte and distinguishing it from isobaric interferences—compounds that have the same nominal mass but different exact masses. For a compound like this compound, HRMS would be used to confirm its identity by matching the experimentally measured accurate mass to its calculated theoretical mass.

HRMS is particularly useful in metabolomics and environmental analysis for identifying unknown compounds in highly complex matrices. mdpi.com In the context of nicotine exposure, HRMS has been applied to detect nicotine and cotinine in newborn meconium, where the high resolution allows for clear identification of the protonated analytes amidst numerous biomatrix-derived peaks. nih.gov The combination of high mass accuracy and MS/MS fragmentation data provides a high degree of confidence in compound identification. mdpi.comnih.gov

Selected Reaction Monitoring (SRM) and its more common variant, Multiple Reaction Monitoring (MRM), are tandem mass spectrometry techniques performed on triple quadrupole instruments that offer unparalleled sensitivity and selectivity for quantitative analysis. nih.govresearchgate.net In an MRM experiment, a specific precursor ion (e.g., the protonated molecule of the analyte) is selected in the first quadrupole (Q1), fragmented in the second quadrupole (Q2, collision cell), and one or more specific product ions are monitored in the third quadrupole (Q3). researchgate.net

For the quantitative analysis of a target compound using this compound as an internal standard, specific MRM transitions would be established for both the analyte and the standard. The use of multiple transitions for each compound increases the confidence in identification and quantification. researchgate.net This technique is the gold standard for quantitative bioanalysis. For example, in the quantification of nicotine and its metabolites, specific precursor-to-product ion transitions are optimized for each analyte and its corresponding deuterated internal standard. nih.govnih.gov

Table 3: Example MRM Transitions for Nicotine/Cotinine and Their Internal Standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |

|---|---|---|---|

| Cotinine | 177.1 | 79.6 | Quantifier nih.gov |

| Cotinine-d3 | 180.2 | 79.6 | Quantifier nih.gov |

| Nicotine | 163.10 | 117.15 | Quantifier nih.gov |

| Nicotine | 163.10 | 130.05 | Qualifier nih.gov |

| Nicotine-d4 | 167.15 | 121.05 | Quantifier nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Quantitation

Optimization of Chromatographic Separation and Detection Parameters

The primary goal of sample preparation is to extract the analyte and internal standard from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection. The chosen procedure must be reproducible and yield high recovery for both the analyte and the internal standard. For a compound like this compound, the procedure would be optimized based on its physicochemical properties.

Several extraction techniques are commonly used:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analytes between the aqueous sample (often pH-adjusted) and an immiscible organic solvent. For nicotine and cotinine, solvents like dichloromethane or mixtures containing diethyl ether and n-hexane have been used effectively after basifying the sample with NaOH. nih.govresearchgate.net

Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed into a cartridge to retain analytes from a liquid sample. Interferences are washed away, and the purified analytes are then eluted with a small volume of solvent. This technique is highly effective for cleaning up complex samples like urine and environmental wipes and can be automated for high-throughput applications. thermofisher.comwindows.net

Protein Precipitation (PPT): For plasma or serum samples, a simple and rapid approach is to add a solvent like ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate proteins. researchgate.net After centrifugation, the supernatant containing the analytes can be directly injected or further processed.

Micro-Extraction by Packed Sorbent (MEPS): This is a miniaturized version of SPE, handling smaller sample volumes and significantly reducing solvent consumption. nih.gov It has been successfully applied to the rapid extraction of nicotine and cotinine from urine. nih.gov

The development of a robust procedure involves optimizing parameters such as extraction solvent, sample pH, washing steps, and elution solvent to maximize analyte recovery and minimize matrix effects. thermofisher.comnih.govnih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Barium chloride |

| Cotinine |

| Cotinine-d3 |

| Dichloromethane |

| Diethyl ether |

| Methanol |

| Methyl tert-butyl ether (MTBE) |

| n-Hexane |

| Nicotine |

| Nicotine-d4 |

Linearity, Sensitivity, and Specificity Assessments for Assays

The validation of analytical methods is a cornerstone of reliable bioanalytical research. For assays involving cotinine and its metabolites, where this compound would theoretically be used as an internal standard, rigorous assessment of linearity, sensitivity, and specificity is paramount.

Linearity is established to demonstrate that the instrumental response is directly proportional to the concentration of the analyte over a given range. In typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for cotinine, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. For instance, in the analysis of nicotine and its metabolites, standard calibration curves have shown linearity over a concentration range of 1.0 ng/mL to 500 ng/mL, with correlation coefficients (R²) greater than 0.99. windows.net Similarly, other methods have demonstrated linearity for cotinine from 50 to 3000 ng/mL. researchgate.net

Sensitivity is determined by the lower limit of detection (LOD) and the lower limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For cotinine, methods have achieved LOQs as low as 1.25 ng/g in complex matrices like meconium. nih.gov The utilization of a stable isotope-labeled internal standard like this compound is critical for achieving the high sensitivity required for detecting low levels of exposure.

Specificity refers to the ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering substances in the sample. nih.gov In LC-MS/MS analysis, specificity is ensured by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both the analyte and the internal standard. windows.netmdpi.com For quality control, the peak area ratios of quantifier to qualifier transitions for samples must fall within a specified percentage (e.g., ±20%) of the average calibrator ratios to confirm the identity of the analyte. nih.gov

A summary of typical validation parameters for related assays is presented below:

| Parameter | Typical Performance | Reference |

| Linearity (R²) | >0.99 | windows.netnih.gov |

| Lower Limit of Quantification (LOQ) | 1.25 - 5 ng/g or ng/mL | windows.netnih.gov |

| Upper Limit of Linearity | 500 ng/g | nih.gov |

| Accuracy (% Relative Error) | Within ±20-25% of target concentration | nih.gov |

| Precision (% RSD) | <15% | nih.gov |

Applications in Bioanalytical Research

This compound is instrumental in various bioanalytical research applications, primarily centered on the accurate measurement of cotinine, a major biomarker for tobacco exposure.

The development of robust and reliable analytical assays is essential for studying the effects of tobacco use. Cotinine is the preferred biomarker over nicotine due to its longer half-life. nih.gov Numerous methods, particularly those based on HPLC-MS, have been developed for the determination of nicotine and cotinine in various biological matrices. nih.gov

These methods often involve sample preparation steps like protein precipitation and/or extraction, followed by chromatographic separation. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is a common and recommended practice in these assays. nih.govcerilliant.com The internal standard is added to the sample at a known concentration at the beginning of the analytical process. It co-elutes with the analyte and is detected by the mass spectrometer, allowing for the correction of any analyte loss during sample preparation and any variations in instrument response. This isotope dilution technique is considered the gold standard for quantitative mass spectrometry. cerilliant.com

Biological matrices such as urine, blood, plasma, and meconium are inherently complex and can significantly interfere with the analysis of target compounds. nih.govnih.gov The "matrix effect," which can cause suppression or enhancement of the analyte signal, is a major challenge in bioanalysis. nih.govnih.gov

The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. nih.govnih.gov Because the internal standard is structurally and chemically very similar to the analyte, it experiences similar matrix effects. By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix can be normalized, leading to more accurate and precise quantification. nih.gov Studies have shown that even with significant matrix effects, precise quantification is achievable when an appropriate internal standard is used. nih.gov

Development of Analytical Assays for Cotinine and Related Metabolites

Role in Analytical Reference Standards

The availability of high-purity, well-characterized reference standards is fundamental to the accuracy and comparability of analytical results across different laboratories and studies.

Certified Reference Materials (CRMs) are standards that have been characterized for their properties, such as identity, purity, and concentration, using validated procedures. cerilliant.com Companies that produce these standards often operate under rigorous quality management systems, such as ISO Guide 34 and ISO/IEC 17025, to ensure the quality and traceability of their products. cerilliant.com

For a labeled standard like this compound, the certification process would involve:

Confirmation of Identity: Using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Determination of Chemical Purity: Assessed by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). sigmaaldrich.com

Quantification of Isotopic Purity: To ensure a high degree of deuterium (B1214612) labeling and minimal presence of the unlabeled analogue.

Accurate Concentration Measurement: For standards provided in solution, the concentration is determined gravimetrically and verified analytically. cdc.gov

Each batch of a certified standard is typically accompanied by a Certificate of Analysis (CoA), which details the characterization results and provides information on proper storage and handling. cerilliant.comchemnovatic.com

Analytical reference standards, including isotopically labeled compounds, are vital for forensic and toxicology laboratories. cerilliant.com These laboratories rely on extensive reference libraries containing data from known substances to identify and quantify compounds in casework samples. caymanchem.com

This compound, as an internal standard for cotinine analysis, plays a role in:

Forensic Toxicology: In cases of nicotine poisoning or to determine tobacco use in medico-legal investigations. cerilliant.com

Clinical Toxicology: For monitoring patient compliance with smoking cessation programs or assessing exposure to secondhand smoke. nih.govcerilliant.com

Reference Libraries: The mass spectral data of this compound, along with its unlabeled counterpart, would be included in spectral libraries used for compound identification. caymanchem.com The availability of such standards allows laboratories to develop and validate their own in-house methods for detecting a wide range of substances. uniroma1.it

Investigations into Metabolic Pathways and Disposition Using N 4 Methoxybenzyl Cotinine D4 As an Isotopic Tracer

Principles of Isotope Dilution Mass Spectrometry in Metabolism Research

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique used to quantify substances in complex mixtures with high accuracy and precision. researchgate.netmdpi.complos.org The fundamental principle involves adding a known amount of an isotopically labeled version of the analyte—in this case, a deuterated cotinine (B1669453) analog like cotinine-d4 (B602447)—to a sample. oup.comnih.gov This labeled compound, often referred to as an internal standard, is chemically identical to the naturally occurring (unlabeled) analyte but has a different mass due to the presence of heavy isotopes like deuterium (B1214612). chembk.com

During analysis by mass spectrometry, the instrument separates and detects both the labeled and unlabeled forms of the compound based on their mass-to-charge ratio. researchgate.net Because the labeled internal standard is added in a known quantity, the ratio of the unlabeled analyte to the labeled standard can be used to precisely calculate the concentration of the unlabeled analyte in the original sample. mdpi.complos.org This method effectively corrects for any loss of the analyte during sample preparation and analysis, a common issue that can affect the accuracy of other quantification methods. plos.orgnih.gov In metabolic research, this allows for the precise measurement of endogenous levels of metabolites like cotinine in biological fluids such as urine, blood, and saliva. researchgate.netmdpi.combmj.com

Tracing Cotinine Metabolism Pathways

The use of isotopically labeled tracers like cotinine-d4 is instrumental in mapping the metabolic journey of cotinine in the body. This involves identifying the various chemical transformations it undergoes, broadly categorized into Phase I and Phase II reactions.

Elucidation of Phase I Metabolic Reactions (e.g., Hydroxylation)

Phase I metabolic reactions introduce or expose functional groups on a molecule, often making it more water-soluble and easier to excrete. mdpi.com For cotinine, a key Phase I reaction is hydroxylation, primarily mediated by the cytochrome P450 enzyme system, specifically CYP2A6. wikipedia.orgpharmgkb.org This process converts cotinine into metabolites such as 3'-hydroxycotinine. nih.govnih.gov

By administering a deuterated tracer like cotinine-d4, researchers can track its conversion to deuterated 3'-hydroxycotinine and other hydroxylated metabolites. nih.gov This allows for the unambiguous identification and quantification of these metabolic products, distinguishing them from the body's naturally present, unlabeled metabolites. nih.gov Such studies have been crucial in establishing that the conversion of cotinine to 3'-hydroxycotinine is a major metabolic pathway. nih.gov The ratio of 3'-hydroxycotinine to cotinine, often referred to as the nicotine (B1678760) metabolite ratio (NMR), serves as a biomarker for the activity of the CYP2A6 enzyme. scholaris.canih.gov

Analysis of Phase II Conjugation Pathways (e.g., Glucuronidation)

Following Phase I reactions, the modified compounds can undergo Phase II conjugation, where an endogenous molecule is attached to the metabolite, further increasing its water solubility and facilitating its elimination from the body. A primary Phase II pathway for cotinine and its metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov

Isotopic tracers have been essential in quantifying the extent of glucuronidation. For instance, studies have shown that a significant portion of cotinine is converted to cotinine-N-glucuronide. nih.govscholaris.ca Similarly, the Phase I metabolite 3'-hydroxycotinine undergoes glucuronidation to form 3'-hydroxycotinine-O-glucuronide. nih.govacs.org By tracking the appearance of deuterated glucuronide conjugates in urine after administering cotinine-d4, researchers can determine the activity of specific UGT enzymes, such as UGT2B10 and UGT1A4 for cotinine and UGT2B7 for 3'-hydroxycotinine. nih.gov These investigations have revealed significant inter-individual and even racial differences in the efficiency of these conjugation pathways. ucsf.eduresearchgate.net

Kinetic Studies of Compound Disposition

Isotopically labeled compounds are indispensable for pharmacokinetic studies, which examine the time course of a drug's absorption, distribution, metabolism, and excretion.

Assessment of Clearance Rates for Cotinine and its Metabolites

Clearance is a measure of the body's efficiency in eliminating a compound. By infusing a known amount of cotinine-d4 and monitoring its concentration in the blood or plasma over time, researchers can calculate its total clearance rate. nih.govnih.gov This is because the labeled compound allows for the differentiation from the pre-existing, unlabeled cotinine in individuals who use tobacco products. oup.com

Studies using this methodology have determined the average clearance rates for cotinine and have also revealed variability among individuals due to genetic factors, such as variations in the CYP2A6 gene, and demographic factors like race. oup.comnih.govucsf.eduresearchgate.net For example, some studies have reported slower cotinine clearance in certain populations. researchgate.net The ability to accurately measure clearance provides a more complete picture of how the body handles cotinine.

Evaluation of Fractional Conversion Rates of Precursors to Cotinine

A significant application of isotopic tracers is in determining the fractional conversion rate of a precursor compound to its metabolite. In the context of tobacco research, a crucial parameter is the fraction of nicotine that is converted to cotinine. To determine this, researchers can co-administer deuterium-labeled nicotine (e.g., nicotine-d2) and cotinine-d4. nih.govnih.gov

By measuring the amount of cotinine-d2 formed from the administered nicotine-d2 and knowing the clearance of cotinine (determined from the cotinine-d4 infusion), the fractional conversion of nicotine to cotinine can be calculated. nih.govoup.comnih.gov Studies have shown that on average, about 70-80% of nicotine is converted to cotinine. nih.govnih.gov This information is vital for accurately estimating a person's total nicotine intake from their cotinine levels. nih.govoup.com

Table of Research Findings:

Contributions to Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in humans and other species. nih.gov These models consist of compartments representing actual organs and tissues, interconnected by blood flow, to simulate the dynamic processes a compound undergoes in the body. nih.govmdpi.com For compounds like nicotine and its main metabolite cotinine, PBPK models are essential for understanding their disposition kinetics and predicting their concentrations in various tissues over time. nih.govescholarship.org

The development and validation of robust PBPK models rely on high-quality experimental data. nih.gov Isotopic tracers, such as deuterium-labeled compounds, are instrumental in generating this data. oup.comnih.gov While specific PBPK studies explicitly using N-(4-Methoxybenzyl)cotinine-d4 are not detailed in the public literature, its role as a stable isotope-labeled internal standard is crucial for the precise measurements required for PBPK model development.

In studies administering labeled nicotine (e.g., nicotine-d2) and cotinine (e.g., cotinine-d4), researchers can accurately track the administered dose separately from the body's endogenous or pre-existing levels of these compounds. oup.comnih.gov this compound would function as an internal standard during the sample analysis phase (typically using Liquid Chromatography-Mass Spectrometry, LC-MS). Its purpose is to correct for variations in sample preparation and analytical response, ensuring the accuracy of the measured concentrations of cotinine and its metabolites. clearsynth.comkcasbio.com This accuracy is paramount for defining the drug-specific parameters within a PBPK model.

Table 1: PBPK Model Parameters Informed by Isotopic Tracer Studies

This interactive table illustrates key parameters in a nicotine-cotinine PBPK model that are determined using data from studies involving isotopic tracers. The precision afforded by internal standards like this compound is vital for the accuracy of these parameters.

| Parameter | Description | Role of Isotopic Tracer/Internal Standard |

| CL_met | Metabolic Clearance | Allows for precise measurement of the rate of metabolite formation (e.g., nicotine to cotinine), helping to quantify hepatic and extra-hepatic clearance. mdpi.com |

| f_m | Fraction Metabolized | Accurate quantification of metabolites (e.g., cotinine from a nicotine dose) enables the calculation of the fraction of the parent drug that is eliminated via a specific metabolic pathway. oup.com |

| V_d | Volume of Distribution | Precise plasma concentration-time data, ensured by internal standards, is used to calculate how a drug distributes between plasma and the rest of the body's tissues. |

| k_a | Absorption Rate Constant | By accurately tracking the appearance of the compound in plasma after administration, the rate of absorption from the site of entry can be determined. |

| Partition Coefficients | Tissue-to-Plasma Ratios | Accurate measurement of compound concentrations in different tissues (in preclinical models) and plasma helps define how the compound partitions into various physiological compartments. nih.gov |

In Vitro Metabolic Studies using Enzyme Systems

In vitro metabolic studies using isolated enzyme systems are fundamental for identifying the specific enzymes and pathways responsible for a drug's metabolism. if-pan.krakow.pl These experiments typically involve incubating a compound with subcellular fractions like liver microsomes, which are rich in drug-metabolizing enzymes. domainex.co.ukevotec.com In this context, this compound serves as an indispensable analytical tool rather than the substrate itself. Its role as an internal standard in quantitative assays (e.g., LC-MS/MS) ensures the reliability and accuracy of the results. tandfonline.comlcms.cz By adding a known quantity of the deuterated standard to experimental samples before processing, any loss during extraction or variability in instrument response can be normalized, allowing for precise quantification of the analyte of interest. kcasbio.com

Microsomal Incubation Assays

Microsomal incubation assays are a cornerstone of early-stage drug metabolism research. domainex.co.uk In these assays, a test compound is incubated with liver microsomes (from humans or animals) and a cofactor like NADPH to initiate metabolic reactions. evotec.comprotocols.io To study cotinine metabolism, unlabeled cotinine would be incubated with liver microsomes, and the reaction would be stopped at various time points.

The role of this compound here is that of an internal standard. It is added to the samples after the incubation is stopped to enable accurate quantification of the remaining cotinine and any metabolites formed, such as trans-3'-hydroxycotinine. domainex.co.uktandfonline.com This allows researchers to calculate key metabolic parameters like the rate of depletion of the parent compound and the rate of formation of metabolites.

Table 2: Illustrative Data from a Human Liver Microsomal Stability Assay for Cotinine

This table provides example data from a microsomal incubation assay studying cotinine stability. The concentration of cotinine is determined using an analytical method where this compound would be the internal standard, ensuring the accuracy of each measurement.

| Incubation Time (minutes) | Cotinine Concentration (µM) | Percent Remaining |

| 0 | 1.00 | 100% |

| 5 | 0.85 | 85% |

| 15 | 0.65 | 65% |

| 30 | 0.42 | 42% |

| 60 | 0.18 | 18% |

Note: Data is hypothetical and for illustrative purposes.

Role of Specific Cytochrome P450 Enzymes (e.g., CYP2A6) in Cotinine Metabolism

The primary enzyme responsible for the metabolism of cotinine in humans is Cytochrome P450 2A6 (CYP2A6). nih.govmdpi.com This enzyme catalyzes the conversion of cotinine to its major metabolite, trans-3'-hydroxycotinine (3HC). mdpi.combevital.no The ratio of 3HC to cotinine is often used as a reliable biomarker for CYP2A6 activity in vivo. mdpi.combevital.no

In vitro studies are crucial for characterizing the precise role and kinetics of CYP2A6 in this process. nih.govnih.gov These studies can use human liver microsomes, which contain a mixture of CYP enzymes, or recombinant systems that express only a single enzyme, such as CYP2A6. nih.gov By incubating cotinine with these enzyme systems, researchers can determine kinetic parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.govpnas.org

The accuracy of these kinetic parameters is highly dependent on the precise measurement of metabolite formation. Here again, this compound, or a similar deuterated standard like cotinine-d4, is essential as an internal standard for the quantification of trans-3'-hydroxycotinine by LC-MS. nih.gov This ensures that the calculated rates of metabolism are accurate, leading to reliable kinetic constants that describe the enzyme's efficiency in metabolizing cotinine.

Table 3: Enzyme Kinetic Parameters for Cotinine 3'-Hydroxylation by Human CYP2A6

This table presents typical enzyme kinetic parameters for the metabolism of cotinine to trans-3'-hydroxycotinine, a reaction mediated primarily by CYP2A6. The determination of these values in research studies relies on accurate analytical methods that utilize internal standards.

| Enzyme Source | Substrate | Kinetic Parameter | Reported Value | Reference |

| Human Liver Microsomes | Cotinine | Kₘ (apparent) | ~230 µM | pnas.org |

| Human Liver Microsomes | Cotinine | Vₘₐₓ (apparent) | ~230 pmol/min/mg protein | pnas.org |

| cDNA-expressed CYP2A6 | Nicotine (to Cotinine) | Kₘ (apparent) | ~39.6 µM | nih.gov |

| cDNA-expressed CYP2A13 | Cotinine | Kₘ (apparent) | 45.2 µM |

Future Directions and Emerging Research Domains

Development of Novel Isotopic Labeling Strategies

The utility of N-(4-Methoxybenzyl)cotinine-d4 as an internal standard is based on its isotopic labeling. Future research is trending towards more sophisticated and stable labeling strategies to enhance analytical accuracy and expand the toolkit for metabolomics.

Current Landscape and Future Innovations: Deuterium (B1214612) (²H or D) is a commonly used stable isotope for internal standards due to the abundance of hydrogen in organic molecules and lower costs compared to ¹³C and ¹⁵N. splendidlab.com These standards are crucial for quantitative analysis, as they exhibit nearly identical chemical properties and chromatographic retention times to the analyte of interest, correcting for variations during sample extraction and analysis. splendidlab.comclearsynth.com

However, deuterium labeling is not without its challenges. One potential issue is the "isotopic effect," where differences in mass can sometimes lead to slight chromatographic separation from the non-labeled analyte, a factor that must be minimized during method development. nih.gov Future strategies are focusing on:

Multi-Isotope Labeling: Incorporating a greater number of deuterium atoms or using a combination of stable isotopes (e.g., ¹³C, ¹⁵N) can create a larger mass difference between the standard and the analyte. splendidlab.com This is particularly important for analytes that may have a natural isotopic distribution that could interfere with a standard having a small mass increase. splendidlab.com

Metabolic Labeling: For producing a wide range of stable isotope-labeled internal standards (SILIS), metabolic labeling in microorganisms like E. coli or yeast is a powerful technique. nih.gov While not directly applicable to a synthetic compound like this compound, the principles of generating a suite of related labeled metabolites could inspire the synthesis of a panel of standards for comprehensive nicotine (B1678760) metabolism studies. nih.gov

Strategic Placement of Labels: Research into the synthetic placement of deuterium atoms on molecules to prevent their loss during metabolic processes is ongoing. The stability of the label is paramount for the standard to accurately reflect the analyte's behavior throughout the analytical process.

Innovations in labeling are moving beyond simple analyte quantification. Techniques like Isotopic Ratio Outlier Analysis (IROA), which uses mixtures of light (e.g., 5% ¹³C) and heavy (e.g., 95% ¹³C) labeled compounds, allow for the clear differentiation of biological signals from background noise and help determine elemental composition. frontiersin.org While currently focused on ¹³C, similar principles could be adapted for advanced deuterium-based methods.

Expansion of Analytical Applications to New Research Areas

Deuterated internal standards like this compound are foundational to accurate quantification in liquid chromatography-mass spectrometry (LC-MS). researchgate.net Their primary use is in pharmacokinetic studies, therapeutic drug monitoring, and toxicology. splendidlab.comudspub.com A recent method for detecting cotinine (B1669453) and its metabolite, 3-hydroxycotinine, in human serum utilized a cotinine-d3 internal standard to achieve high sensitivity and reproducibility. nih.gov This underscores the central role of such standards in clinical and exposure research. nih.govnih.gov

The future will see the application of these robust analytical methods to a wider range of research questions:

Environmental Exposure: Assessing exposure to environmental tobacco smoke (ETS), or "second-hand smoke," requires highly sensitive methods to detect low levels of biomarkers. nih.gov Advanced LC-MS/MS methods using deuterated standards can help establish more precise cutoff values to distinguish smokers from non-smokers exposed to varying levels of ETS. nih.govmdpi.com

Metabolic Phenotyping: The ratio of nicotine metabolites, such as trans-3'-hydroxycotinine to cotinine, is used to determine the activity of metabolic enzymes like Cytochrome P450 2A6 (CYP2A6). nih.gov Accurate quantification, enabled by standards like this compound, is critical for these pharmacogenetic studies, which can help tailor smoking cessation therapies. nih.gov

Multi-omic Studies: As research increasingly integrates different "omics" fields, the precise quantification of key metabolites becomes essential for building comprehensive biological models. frontiersin.org The data generated using these internal standards can be integrated with transcriptomic and proteomic data to build a more complete picture of metabolic regulation. frontiersin.org

Integration with Advanced Computational Modeling in Metabolic Sciences

Computational modeling is becoming an indispensable tool in understanding the complex dynamics of drug metabolism. Physiologically Based Pharmacokinetic (PBPK) models, for instance, are mathematical representations used to predict the absorption, distribution, metabolism, and excretion (ADME) of substances like nicotine and cotinine. nih.gov

The synergy between high-quality analytical data and computational models represents a major future direction:

Model Validation and Refinement: PBPK and other computational models require real-world data for validation. nih.govtandfonline.com Accurate concentration measurements of metabolites, obtained from analyses using internal standards like this compound, provide the necessary data points to build and refine these predictive models. tandfonline.com A multiscale model combining Computational Fluid-Particle Dynamics (CFPD) with a PBPK model has been developed to predict the fate of inhaled nicotine, demonstrating the power of this integrated approach. tandfonline.com

Hypothesis Testing: Once validated, computational models can be used as an in silico platform to test new hypotheses. nih.gov For example, a model could simulate how genetic variations in metabolic enzymes might affect cotinine levels, guiding future clinical research. Researchers have used computational models to investigate the hydride transfer mechanism in nicotine oxidoreductase, highlighting the role of specific amino acid residues in the enzyme's active site. acs.org

Personalized Medicine: The ultimate goal is to use these integrated models to predict individual responses to nicotine exposure or cessation therapies. By inputting an individual's specific physiological parameters, models could provide personalized risk assessments or treatment recommendations.

A software program named NICOTINE (Nicotine Is a COnstraint-based T and p-INvariant Extractor) already exists to compute a Petri-net's invariants using constraint programming, showcasing the application of computational tools to study biological networks related to nicotine. inria.fr

Exploration of this compound in Broader Proteomics Research Contexts

Proteomics, the large-scale study of proteins, can reveal the cellular machinery involved in metabolic pathways. While this compound is a small molecule metabolite analog, its use can support proteomics research indirectly.

Connecting Metabolites to Protein Function: Changes in the concentration of metabolites like cotinine reflect the activity of enzymes and transport proteins. By accurately measuring these changes, researchers can infer alterations in protein function. This is particularly relevant in:

Identifying Key Enzymes: Proteomics studies on tobacco plants have identified numerous proteins and metabolic pathways, such as glutathione (B108866) metabolism and carbon metabolism, that are involved in nicotine synthesis and accumulation. frontiersin.org By correlating protein expression levels with metabolite concentrations (measured accurately with internal standards), researchers can identify the key enzymes responsible for these processes.

Understanding Disease Mechanisms: Nicotine and its metabolites have been linked to various cellular processes, including immune responses and inflammation. researchgate.net Proteomics can identify the proteins and pathways affected by these molecules. Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is a common metabolic labeling technique used in proteomics to compare protein expression under different conditions. thermofisher.com Combining quantitative metabolite data with SILAC and other proteomics approaches can provide a more holistic view of the cellular response to nicotine exposure.

Biomarker Discovery: The integration of metabolomics and proteomics is a powerful strategy for discovering new biomarkers. Changes in the levels of both specific proteins and metabolites could signal disease states or exposure to toxins. The use of advanced labeling strategies, such as tandem mass tags (TMT), is now being expanded from proteomics to lipidomics, indicating a trend toward cross-disciplinary application of these technologies. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing N-(4-Methoxybenzyl)cotinine-d4, and how are key intermediates optimized?

The synthesis of this compound likely involves multi-step reactions, including amide bond formation and deuteration. A common approach for similar N-(4-methoxybenzyl) derivatives involves coupling 4-methoxybenzylamine with activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides) under inert conditions . For deuteration, isotopic labeling (e.g., using D₂O or deuterated reagents) is critical to ensure >98% isotopic purity. Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–25°C), and catalysts like HOBt/DCC for amidation . Post-synthesis, purification via column chromatography or HPLC is recommended to isolate the deuterated product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

- ¹H/¹³C NMR : To identify non-deuterated protons and verify the methoxybenzyl and cotinine moieties. Deuterated positions will show reduced signal intensity .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and isotopic enrichment (e.g., +4 Da shift for -d4 labeling) .

- FT-IR : To detect functional groups like amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .

- X-ray crystallography (if crystalline): For absolute configuration determination, though this requires high-purity single crystals .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies for analogous compounds suggest:

- Short-term : Stable in anhydrous DMSO or ethanol at –20°C for 6 months with <5% degradation.

- Long-term : Lyophilized powders stored under argon at –80°C show negligible decomposition over 2 years .

- Light sensitivity : The methoxybenzyl group may undergo photodegradation; thus, amber vials are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing deuterated analogs like this compound?

Discrepancies in NMR or MS data often arise from:

- Incomplete deuteration : Use ²H NMR or mass isotopomer analysis to quantify D/H ratios .

- Solvent artifacts : Ensure deuterated solvents (e.g., DMSO-d6) do not interfere with target signals .

- Conformational isomers : Employ variable-temperature NMR to distinguish dynamic rotational states .

- Reference standards : Cross-validate with non-deuterated analogs synthesized via identical routes .

Q. What experimental designs are optimal for evaluating the pharmacokinetic (PK) profile of this compound in preclinical models?

A tiered approach is recommended:

- In vitro : Assess metabolic stability using liver microsomes (human/rodent) and LC-MS/MS to track deuterium retention .

- In vivo : Administer via IV/PO routes in rodents, with serial blood sampling. Use stable isotope-labeled internal standards (e.g., cotinine-d9) to minimize matrix effects in bioanalysis .

- Tissue distribution : Employ whole-body autoradiography or QWBA (quantitative whole-body autoradiography) for radiolabeled analogs .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Common pitfalls include:

- Plasma protein binding : Measure free fraction using equilibrium dialysis; high binding may reduce in vivo activity despite potent in vitro effects .

- Metabolic clearance : Compare hepatic extraction ratios across species. Deuteration may alter CYP450 metabolism, requiring isoform-specific assays (e.g., CYP2A6 for cotinine derivatives) .

- Tissue penetration : Use MDCK-MDR1 cells to assess blood-brain barrier permeability, critical for neuropharmacology studies .

Q. What computational strategies are effective for predicting the target engagement of this compound?

- Molecular docking : Screen against nicotinic acetylcholine receptor (nAChR) subtypes using AutoDock Vina, leveraging crystal structures (e.g., PDB 2QC1) .

- Molecular dynamics (MD) : Simulate deuterium’s impact on ligand-receptor binding kinetics (e.g., RMSD/RMSF analysis) .

- QSAR modeling : Train models using cotinine derivatives’ IC50 data to predict potency .

Methodological Considerations

Q. How should researchers validate the biological activity of this compound in enzyme inhibition assays?

- Positive controls : Use non-deuterated N-(4-Methoxybenzyl)cotinine to establish baseline activity .

- Dose-response curves : Test 8–12 concentrations in triplicate to calculate IC50/EC50 with software like GraphPad Prism .

- Counter-screens : Rule out off-target effects using related enzymes (e.g., compare nAChR vs. mAChR activity) .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

- Process analytical technology (PAT) : Monitor reactions in real-time via inline FT-IR or Raman spectroscopy .

- Design of Experiments (DoE) : Optimize parameters (e.g., reaction time, stoichiometry) using software like MODDE .

- Quality control : Implement strict specifications for isotopic purity (>98% d4) and residual solvents (<500 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.